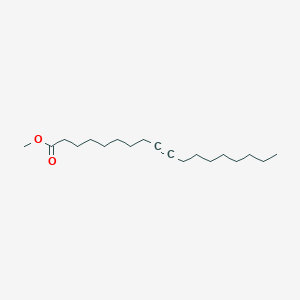

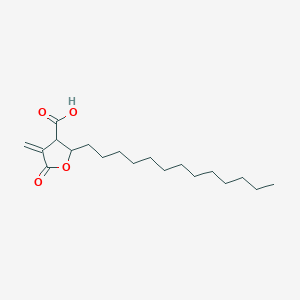

Methyl octadec-9-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Methyl octadec-9-ynoate can be synthesized through various chemical pathways. One method involves the epoxidation of methyl santalbate, derived from sandalwood seed oil, to methyl trans-11,12-epoxy-octadec-9-ynoate. This compound undergoes further reactions to produce halo-oxo-allenic fatty ester derivatives through regio- and stereoselective reactions confirmed by NMR spectroscopy (Jie et al., 2003).

Molecular Structure Analysis

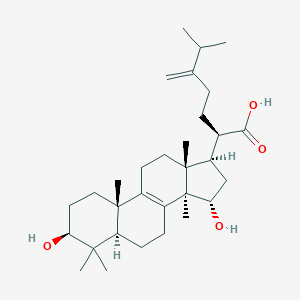

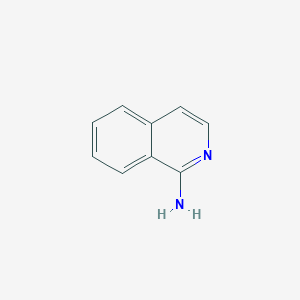

The molecular structure of methyl octadec-9-ynoate is characterized by its long carbon chain and a triple bond at the ninth carbon, making it a member of the acetylenic fatty acids. Its structure has been elucidated through various spectroscopic techniques, providing insights into its unique chemical behavior and reactivity (Pasha & Ahmad, 1993).

Chemical Reactions and Properties

Methyl octadec-9-ynoate participates in a variety of chemical reactions, demonstrating its versatility. It has been used as a substrate in the synthesis of oxygenated fatty acid esters, showcasing its potential in creating derivatives with varied functionalities (Pasha & Ahmad, 1993). Its chemical reactions often involve oxidation and reduction steps, leading to products with significant industrial and research applications.

Physical Properties Analysis

The physical properties of methyl octadec-9-ynoate, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the triple bond within the carbon chain affects its physical state and interactions with solvents, making it an interesting subject for studies focused on lipid materials and their properties.

Chemical Properties Analysis

Methyl octadec-9-ynoate's chemical properties, including reactivity towards agents like acids, bases, and oxidizing agents, are influenced by the acetylenic bond. This compound has been used in studies to explore the mechanism of oxymercuration-demercuration reactions, highlighting its utility in understanding complex chemical transformations (Lam & Jie, 1976).

Applications De Recherche Scientifique

Novel Azido Fatty Acid Ester Derivatives from Conjugated C(18) Enynoate

Methyl octadec-11Z-en-9-ynoate was used to produce various derivatives through a series of chemical reactions, including epoxidation and azidation. These derivatives, characterized by NMR spectroscopic and mass spectral analyses, have potential applications in chemical synthesis and material science (Lie Ken Jie & Alam, 2001).

Oleochemicals from Isoricinoleic Acid (Wrightia Tinctoria Seed Oil)

This study involved derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. The process included mesylation, demesylation, and oxidation reactions, leading to the production of various derivatives. These compounds have potential applications in industrial and chemical processes (Ahmad & Jie, 2008).

Halo-oxo-allenic Fatty Ester Derivatives from Epoxidized Methyl Santalbate

Methyl santalbate was epoxidized and further treated to produce various halo-oxo-allenic fatty ester derivatives. These derivatives were obtained through regio- and stereoselective reactions and characterized using spectrometric and spectroscopic techniques. Such compounds are significant in organic synthesis and material sciences (Lie Ken Jie et al., 2003).

Regioselective Cationic 1,2‐ and 1,4‐Additions Forming Carbon−Carbon Bonds

This research explores Lewis acid-induced carbocationic addition reactions to methyl santalbate, leading to the regioselective formation of new carbon−carbon bonds. The resulting products have potential applications in organic chemistry and material science (Biermann et al., 2000).

Metathesis of 9-Octadecenoic Acid Methyl Ester

The study investigated the self-metathesis of 9-octadecenoic acid methyl ester, highlighting its potential for producing diverse compounds. These findings have implications in the field of green chemistry and renewable resources (Vyshnavi et al., 2015).

Propriétés

IUPAC Name |

methyl octadec-9-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXHOYHYUMFLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336560 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl octadec-9-ynoate | |

CAS RN |

1120-32-7 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)